1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea is an organic compound notable for its unique structural features, which include a benzofuran moiety and a phenoxyethyl group connected by a urea linkage. The compound has the Chemical Abstracts Service (CAS) number 2034380-64-6 and a molecular formula of CHNO, with a molecular weight of approximately 338.4 g/mol .
This compound can be classified as a urea derivative, which is a class of organic compounds characterized by the presence of the functional group -NH-C(=O)-NH. It is primarily sourced from chemical suppliers who provide it for research purposes, particularly in fields such as medicinal chemistry and materials science .
The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea typically involves several key steps:
In industrial settings, these processes may be optimized using continuous flow reactors to enhance yield and purity .
The molecular structure of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea can be represented as follows:
The InChI representation for this compound is InChI=1S/C20H22N2O3/c1-15(13-18-14-16-7-5-6-10-19(16)25-18)22-20(23)21-11-12-24-17-8-3-2-4-9-17/h2-10,14-15H,11-13H2,1H3,(H2,21,22,23) .
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea can participate in various chemical reactions:
The major products from these reactions include:
The mechanism of action for 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets within biological systems:
While specific density and boiling point data are not available, some relevant properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 338.4 g/mol |
| Melting Point | Not available |
| Flash Point | Not available |
These properties suggest that the compound is likely to have moderate stability under standard laboratory conditions .
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea has several potential applications in scientific research:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5